molecular formula C21H44O3 B1246751 1-O-Octadecyl-sn-glycerol CAS No. 6129-13-1

1-O-Octadecyl-sn-glycerol

Cat. No. B1246751
CAS RN: 6129-13-1
M. Wt: 344.6 g/mol
InChI Key: OGBUMNBNEWYMNJ-NRFANRHFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-O-Octadecyl-sn-glycerol, also known as batyl alcohol or glycerol octadecyl ether, is a 1-O-alkyl-sn-glycerol that has octadecyl as the alkyl group . It is a ubiquitous constituent in various biological materials .


Synthesis Analysis

The synthesis of 1-O-Octadecyl-sn-glycerol involves a four-step sequence from epichlorohydrin. Etherification of epichlorohydrin with different alcohols gives glycidyl ethers. The second step involves opening of the epoxide by acetic anhydride to give acetylated products, which are subsequently hydrolyzed selectively, a key step of the method employing a 1,3 specific lipase to obtain rac 1-O-alkyl-2-acetylglycerol. The hydrolyzed products are phosphorylated to obtain rac 1 .


Molecular Structure Analysis

The molecular formula of 1-O-Octadecyl-sn-glycerol is C21H44O3. It has a glycerol backbone attached via a phosphate group, an aliphatic chain, and a hydroxyl group .


Physical And Chemical Properties Analysis

The molecular weight of 1-O-Octadecyl-sn-glycerol is 344.6 g/mol. The exact mass is 344.329 . The storage temperature is less than -15°C .

Scientific Research Applications

Biochemical Research

“1-O-Octadecyl-sn-glycerol” is a metabolite of a phosphotidylinositol ether lipid analog (PIA) . It plays a significant role in biochemical research, particularly in studies involving lipid metabolism and signaling .

Cancer Research

This compound is known to target the pleckstrin homology domain of the serine/threonine kinase Akt . It has been found to induce apoptosis in cancer cell lines with high levels of endogenous Akt activity . This makes it a valuable tool in cancer research, particularly in the study of cancers with high Akt activity.

Monolayer Characteristics Research

“1-O-Octadecyl-sn-glycerol” has been used in studies investigating the monolayer characteristics of single-chain glycerols at the air–water interface . These studies provide valuable insights into the interfacial properties of 1-O-alkylglycerol monolayers .

Structural Studies

Research has been conducted into the structural features of “1-O-Octadecyl-sn-glycerol” monolayers . These studies have revealed interesting aspects of the compound’s structure, such as the tilt angle in 1-O-alkyl-rac-glycerol monolayers .

Thermodynamic Research

The thermodynamic features of “1-O-Octadecyl-sn-glycerol” have been investigated . The change from the ester linkage to the ether linkage does not significantly affect the thermodynamic features .

Topological Structure Research

Studies have been conducted into the topological structure of “1-O-Octadecyl-sn-glycerol” monolayers . These studies have revealed pronounced differences in the topological structure .

Safety and Hazards

This product is not for use in humans. It is for research purposes only. During a fire, highly toxic gases may be generated by thermal decomposition or combustion .

Future Directions

The biological significance of 1-O-Octadecyl-sn-glycerol is still largely unknown. Therefore, future research could focus on elucidating its role in biological systems .

Mechanism of Action

Target of Action

The primary target of 1-O-Octadecyl-sn-glycerol is the pleckstrin homology domain of the serine/threonine kinase Akt . Akt plays a crucial role in multiple cellular processes such as glucose metabolism, apoptosis, cell proliferation, transcription and cell migration.

Mode of Action

1-O-Octadecyl-sn-glycerol, a metabolite of a phosphotidylinositol ether lipid analog (PIA), interacts with its target by binding to the pleckstrin homology domain of Akt . This interaction can induce apoptosis, especially in cancer cell lines with high levels of endogenous Akt activity .

Biochemical Pathways

The interaction of 1-O-Octadecyl-sn-glycerol with Akt affects the Akt signaling pathway . This pathway is involved in regulating the balance between survival and apoptosis or programmed cell death. The disruption of this balance can lead to diseases such as cancer.

Pharmacokinetics

It’s known that the compound is a solid at room temperature . Its solubility in water and organic solvents could influence its bioavailability .

Result of Action

The binding of 1-O-Octadecyl-sn-glycerol to Akt can induce apoptosis, particularly in cancer cell lines with high levels of endogenous Akt activity . This suggests that the compound could potentially be used in cancer treatment.

Action Environment

The action, efficacy, and stability of 1-O-Octadecyl-sn-glycerol can be influenced by various environmental factors. For instance, its solubility in different solvents could affect its distribution and availability in the body . .

properties

IUPAC Name

(2S)-3-octadecoxypropane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H44O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-24-20-21(23)19-22/h21-23H,2-20H2,1H3/t21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGBUMNBNEWYMNJ-NRFANRHFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCOCC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCCOC[C@H](CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H44O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10446238
Record name 1-O-Octadecyl-sn-glycerol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10446238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name MG(O-18:0/0:0/0:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0011143
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

1-O-Octadecyl-sn-glycerol

CAS RN

6129-13-1
Record name Batilol, (S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006129131
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-O-Octadecyl-sn-glycerol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10446238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BATILOL, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/05A230LN91
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-O-Octadecyl-sn-glycerol
Reactant of Route 2
Reactant of Route 2
1-O-Octadecyl-sn-glycerol
Reactant of Route 3
Reactant of Route 3
1-O-Octadecyl-sn-glycerol
Reactant of Route 4
Reactant of Route 4
1-O-Octadecyl-sn-glycerol
Reactant of Route 5
Reactant of Route 5
1-O-Octadecyl-sn-glycerol
Reactant of Route 6
Reactant of Route 6
1-O-Octadecyl-sn-glycerol

Q & A

Q1: How does 1-O-octadecyl-sn-glycerol exert its antiviral effects?

A1: While 1-O-octadecyl-sn-glycerol itself isn't the primary focus of the provided research, it serves as the backbone for a series of foscarnet analogs explored for anti-CMV (cytomegalovirus) activity. Foscarnet is a known antiviral that inhibits viral DNA polymerase, the enzyme responsible for viral DNA replication. The studies focus on 1-O-octadecyl-sn-glycerol-3-phosphonoformate (ODG-PFA) and its carboxymethyl ester (ODG-PFA-O-Me) as prodrugs. These lipid-derivatized forms aim to improve foscarnet delivery and duration of action within the eye for treating CMV retinitis. [, ]

Q2: What are the advantages of formulating ODG-PFA into liposomes for intravitreal injection?

A2: Research shows that liposomal formulations of ODG-PFA offer several advantages over micellar formulations for intravitreal injection:

  • Enhanced Safety: Liposomal ODG-PFA demonstrates a higher intraocular therapeutic index compared to its micellar counterpart. This suggests a wider safety margin and reduced risk of retinal toxicity. []
  • Sustained Drug Release: Liposomes can act as depots for sustained drug release, potentially extending the duration of therapeutic effect within the vitreous and retina. []

Q3: How does the structure of 1-O-octadecyl-sn-glycerol-based foscarnet analogs impact their antiviral activity against HIV-1?

A3: Studies investigating 1-O-octadecyl-sn-glycerol analogs of foscarnet against HIV-1 revealed a structure-activity relationship. Analogs with alkyl substitutions of one to four carbons at the sn-2 position of glycerol exhibited optimal antiviral activity. [] This suggests that modifications at this position can significantly influence their potency. Additionally, these analogs demonstrated strong synergy with zidovudine, another anti-HIV drug, indicating potential for combination therapy. []

Q4: What is the pharmacokinetic profile of ODG-PFA after intravitreal injection?

A4: Research in rabbits indicates that intravitreally injected ODG-PFA exhibits a long vitreous half-life of approximately four to five weeks. [] The drug also demonstrates sustained high levels in the retina, exceeding the IC90 (90% inhibitory concentration) against CMV even after ten weeks. [] The vitreous acts as a reservoir for the drug, highlighting its potential for long-acting therapy against CMV retinitis. []

Q5: Are there any concerns regarding the safety of intravitreal ODG-PFA?

A5: While liposomal formulations of ODG-PFA generally show good safety profiles in preclinical studies, some considerations exist:

  • Toxicity at Higher Concentrations: While well-tolerated at therapeutic doses, higher concentrations of liposomal ODG-PFA can lead to retinal toxicity. [] Careful dose optimization is therefore crucial.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.